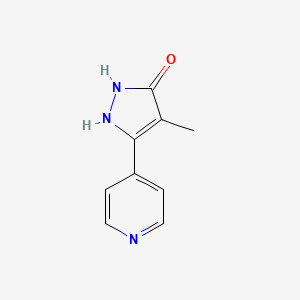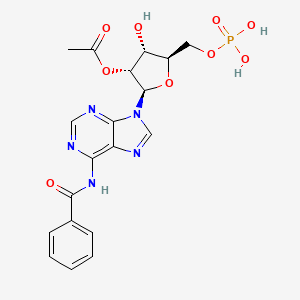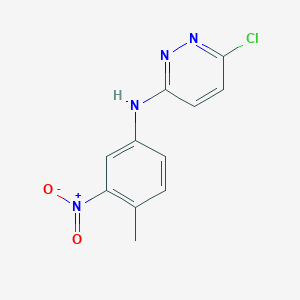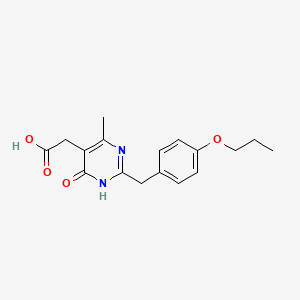![molecular formula C36H38N4O6 B12926187 CYtidine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-N-[(dimethylamino)methylene]-5-(1-propynyl)-](/img/structure/B12926187.png)
CYtidine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-N-[(dimethylamino)methylene]-5-(1-propynyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CYtidine, 5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-N-[(dimethylamino)methylene]-5-(1-propynyl)- is a synthetic nucleoside analog. This compound is primarily used in the field of DNA synthesis and modification. It is known for its high coupling efficiency and is often utilized in the synthesis of high-quality oligonucleotides .
Preparation Methods
The synthesis of CYtidine, 5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-N-[(dimethylamino)methylene]-5-(1-propynyl)- involves several steps. The key features include the protection of exocyclic amine functions by a benzoyl group. The recommended cleavage and deprotection conditions are 8 hours at 55°C or 24 hours at room temperature using concentrated ammonia solution . Industrial production methods focus on achieving high yield and quality through optimized reaction conditions and purification techniques .
Chemical Reactions Analysis
CYtidine, 5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-N-[(dimethylamino)methylene]-5-(1-propynyl)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Scientific Research Applications
CYtidine, 5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-N-[(dimethylamino)methylene]-5-(1-propynyl)- has a wide range of scientific research applications:
Chemistry: Used in the synthesis of modified oligonucleotides for various research purposes.
Biology: Plays a role in the study of DNA and RNA interactions, as well as gene expression.
Industry: Utilized in the production of high-quality oligonucleotides for commercial purposes.
Mechanism of Action
The mechanism of action of CYtidine, 5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-N-[(dimethylamino)methylene]-5-(1-propynyl)- involves its incorporation into DNA or RNA strands during synthesis. The compound’s unique structure allows it to interact with specific molecular targets, influencing the stability and function of the nucleic acids. The pathways involved include the inhibition of certain enzymes and the modulation of gene expression .
Comparison with Similar Compounds
CYtidine, 5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-N-[(dimethylamino)methylene]-5-(1-propynyl)- can be compared with other nucleoside analogs such as:
DMT-dC(bz) Phosphoramidite: Similar in structure but differs in the protecting groups used.
DMT-dA(bz) Phosphoramidite: Another nucleoside analog with different base and protecting groups.
DMT-dT Phosphoramidite: Used in DNA synthesis but with a different nucleobase
These comparisons highlight the uniqueness of CYtidine, 5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-N-[(dimethylamino)methylene]-5-(1-propynyl)- in terms of its specific modifications and applications.
Properties
Molecular Formula |
C36H38N4O6 |
|---|---|
Molecular Weight |
622.7 g/mol |
IUPAC Name |
N'-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2-oxo-5-prop-1-ynylpyrimidin-4-yl]-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C36H38N4O6/c1-6-10-25-22-40(35(42)38-34(25)37-24-39(2)3)33-21-31(41)32(46-33)23-45-36(26-11-8-7-9-12-26,27-13-17-29(43-4)18-14-27)28-15-19-30(44-5)20-16-28/h7-9,11-20,22,24,31-33,41H,21,23H2,1-5H3/t31-,32+,33+/m0/s1 |
InChI Key |
PUIOJXKNWJBGQF-WIHCDAFUSA-N |
Isomeric SMILES |
CC#CC1=CN(C(=O)N=C1N=CN(C)C)[C@H]2C[C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O |
Canonical SMILES |
CC#CC1=CN(C(=O)N=C1N=CN(C)C)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


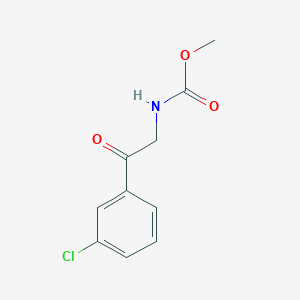


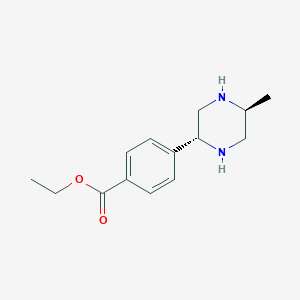
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]benzamide](/img/structure/B12926122.png)
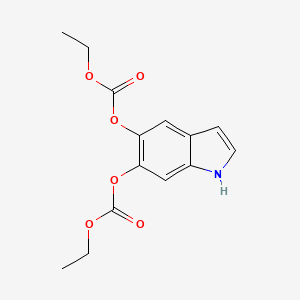
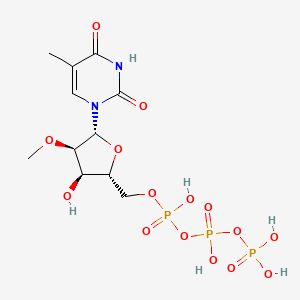
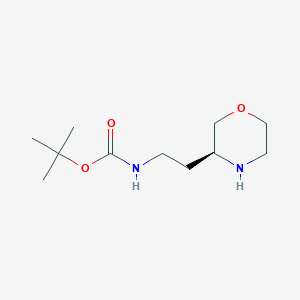

![2-[4-(1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]ethanol;oxalic acid](/img/structure/B12926157.png)
